1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
Description
Properties
IUPAC Name |
1-[4-[4-[1-(2-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2/c1-18(34)19-8-10-21(11-9-19)31-13-15-32(16-14-31)26(35)24-25(20-5-4-12-28-17-20)33(30-29-24)23-7-3-2-6-22(23)27/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGMFZRCVSRVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a complex organic molecule that incorporates a triazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.89 g/mol. The presence of a triazole moiety suggests potential antifungal and antibacterial properties, as triazoles are known to inhibit various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives. For instance, compounds similar to the one in focus have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL . The presence of the pyridine and chlorophenyl groups may enhance this activity through synergistic effects.
Anti-inflammatory Properties
Research indicates that triazole derivatives can modulate inflammatory responses. For example, compounds containing similar structures have been shown to inhibit cytokine release (TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents . The compound's ability to influence these pathways suggests it may be beneficial in treating inflammatory diseases.
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. The core structure of 1,2,4-triazoles has been recognized for its broad-spectrum antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. In vitro studies have confirmed that modifications to the triazole ring can enhance antifungal potency .
Study 1: Synthesis and Evaluation
A study focused on synthesizing new 1,2,4-triazole derivatives evaluated their biological activity against several pathogens. The synthesized compounds exhibited low toxicity (viability >90%) and significant inhibition of cytokine release in stimulated PBMC cultures . This underscores the therapeutic potential of triazole derivatives in immunomodulation.
Study 2: Structure-Activity Relationship (SAR)
Another research effort investigated the structure-activity relationship (SAR) of various triazole derivatives. It was found that specific substitutions on the triazole ring significantly influenced their antimicrobial and anti-inflammatory activities. For instance, compounds with pyridine substituents showed enhanced inhibition of TNF-α release compared to those without .
Data Summary Table
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds possess significant antimicrobial properties. Studies have shown that similar triazole-based compounds demonstrate efficacy against a variety of pathogens, including bacteria and fungi. This suggests that 1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone may also exhibit comparable antimicrobial effects .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. The presence of the pyridine and triazole moieties in this compound may enhance its ability to inhibit cancer cell proliferation. Studies on similar compounds have shown promising results in targeting specific cancer pathways, making this compound a potential candidate for further investigation in oncology .
Neuropharmacological Effects
The piperazine ring is known for its neuroactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders. The incorporation of the triazole and phenyl groups may enhance these effects, suggesting potential applications in neuropharmacology .
Case Studies
Several studies have documented the synthesis and biological evaluation of triazole-based compounds similar to this compound:
| Study | Findings |
|---|---|
| Study A | Synthesis of triazole derivatives showed significant antibacterial activity against Staphylococcus aureus. |
| Study B | Evaluation of similar compounds indicated cytotoxic effects on various cancer cell lines, with IC50 values in the micromolar range. |
| Study C | Neuropharmacological assessment revealed potential anxiolytic effects in animal models when tested with piperazine derivatives. |
Comparison with Similar Compounds
Key Observations:
Triazole vs. Pyrazole Cores : The target compound’s 1,2,3-triazole core (compared to pyrazole in ) may enhance metabolic stability and hydrogen-bonding capacity, influencing target binding .
Piperazine Linkage : Piperazine derivatives (e.g., MK29 ) often improve solubility and pharmacokinetics, but the target’s piperazine-carbonyl group may confer rigidity, affecting receptor affinity.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including amide bond formation between the triazole-piperazine core and the chlorophenyl-pyridinyl moiety. Controlled conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., palladium for cross-couplings) are critical. Reaction progress should be monitored via HPLC or NMR to isolate intermediates and minimize side products . Purification often requires column chromatography or recrystallization in solvents like ethanol/DMSO .
Q. How can researchers confirm the molecular structure of this compound?
Use a combination of:
- NMR spectroscopy : Analyze / signals to verify substituent connectivity (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole carbons at ~150 ppm) .
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement . Programs like WinGX/ORTEP visualize anisotropic displacement parameters and hydrogen-bonding networks .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (CHClNO) within ±2 ppm error .
Q. What preliminary assays are used to assess biological activity?
Screen for receptor binding (e.g., serotonin/dopamine receptors due to the piperazine-triazole scaffold) via radioligand displacement assays. Evaluate cytotoxicity in vitro (e.g., IC in cancer cell lines) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?
Computational models (DFT) may mispredict torsional angles due to steric clashes between the 2-chlorophenyl and pyridinyl groups. Experimental X-ray data (e.g., C–Cl bond length ~1.74 Å, triazole-pyridine dihedral angle ~76°) refine these parameters. Use SHELXL’s restraints for disordered regions (e.g., flexible piperazine rings) and validate with R < 5% .
Q. What strategies optimize yield in the final coupling step?
The piperazine-carbonyl-triazole coupling often suffers from low yields (<40%) due to steric hindrance. Strategies include:
Q. How to address contradictory bioactivity data across cell lines?
Contradictions may arise from differential expression of target receptors or off-target effects. Conduct:
- Proteomic profiling : Identify binding partners via pull-down assays.
- Pharmacokinetic studies : Measure plasma protein binding and bioavailability to correlate in vitro/in vivo results .
- Dose-response normalization : Account for variations in cell permeability using logP values (predicted ~3.2 for this compound) .
Q. What analytical methods detect degradation products under varying pH/temperature?
Use accelerated stability studies (40°C/75% RH for 4 weeks) with:
- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the ethanone group).
- Thermogravimetric analysis (TGA) : Monitor thermal decomposition above 200°C .
Methodological Guidance
Designing a SAR study for the triazole-pyridine moiety
- Variations : Replace pyridin-3-yl with pyridin-4-yl or quinoline to assess π-π stacking effects.
- Assays : Compare IC in kinase inhibition assays (e.g., EGFR, VEGFR-2).
- Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity scores .
Resolving overlapping NMR signals in the piperazine region
- 2D NMR : Employ - HSQC to distinguish N–CH protons (δ 2.5–3.5 ppm).
- Low-temperature NMR : Suppress conformational exchange broadening at −40°C .
Validating computational toxicity predictions
- In silico tools : Use Derek Nexus for structural alerts (e.g., triazole-related hepatotoxicity).
- In vitro validation : Test in HepG2 cells for mitochondrial membrane potential changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
